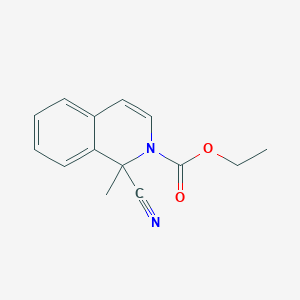
Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate, also known as ethyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that has been employed in a variety of applications, including drug discovery, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate is not fully understood. However, it is thought to act by inhibiting certain enzymes involved in cell growth and proliferation. This leads to the death of cancer cells and the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
Ethyl 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate in lab experiments is its versatility. The compound can be used in a variety of applications, including drug discovery, organic synthesis, and material science. Additionally, the compound has been shown to have a high degree of selectivity for certain enzymes, making it a promising candidate for the development of targeted therapies.
However, there are also some limitations to the use of Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain applications. Additionally, the compound may be difficult to synthesize and purify, which could limit its availability for research purposes.
Orientations Futures
There are many potential future directions for research involving Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate. One area of interest is the development of more potent and selective inhibitors of cancer cell growth. Additionally, the compound may have potential applications in the treatment of inflammatory diseases and other conditions. Further research is also needed to fully understand the mechanism of action of the compound and its potential side effects.
Méthodes De Synthèse
Ethyl 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylic acid with Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate cyanoacetate in the presence of a base such as sodium hydride. The resulting product can be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
Ethyl 1-cyano-1-mEthyl 1-cyano-1-methylisoquinoline-2-carboxylateisoquinoline-2-carboxylate has been extensively used in scientific research due to its unique chemical properties. It has been employed in drug discovery efforts, particularly in the development of anticancer agents. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Propriétés
Numéro CAS |
17954-28-8 |
|---|---|
Nom du produit |
Ethyl 1-cyano-1-methylisoquinoline-2-carboxylate |
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
ethyl 1-cyano-1-methylisoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-13(17)16-9-8-11-6-4-5-7-12(11)14(16,2)10-15/h4-9H,3H2,1-2H3 |
Clé InChI |
FVDMXAPIRRADMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C=CC2=CC=CC=C2C1(C)C#N |
SMILES canonique |
CCOC(=O)N1C=CC2=CC=CC=C2C1(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



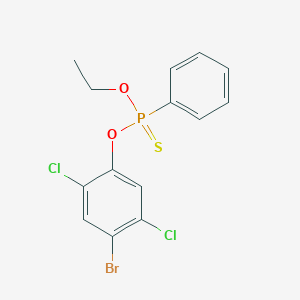
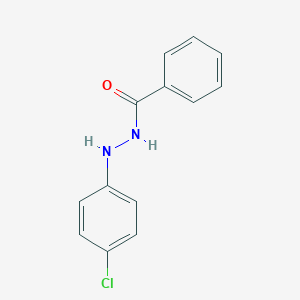
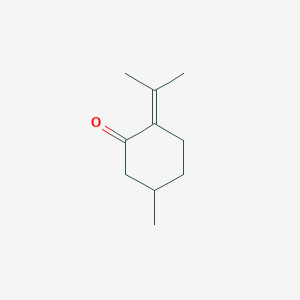
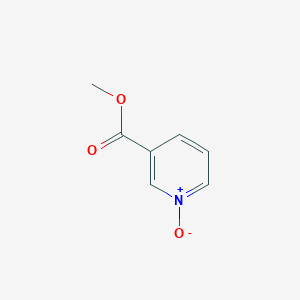
![9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purin-6-one](/img/structure/B102426.png)
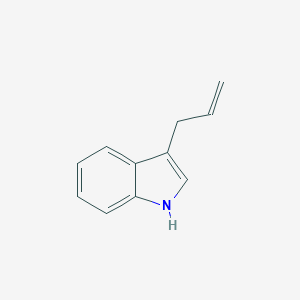
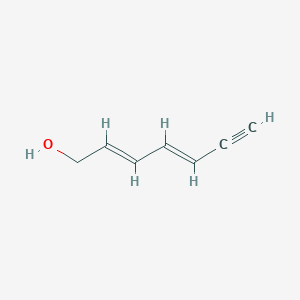
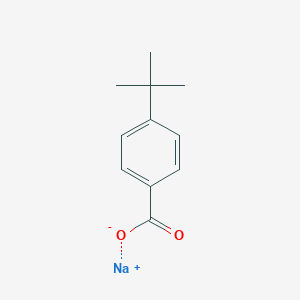
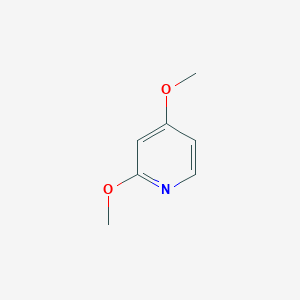
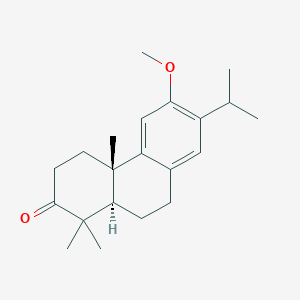
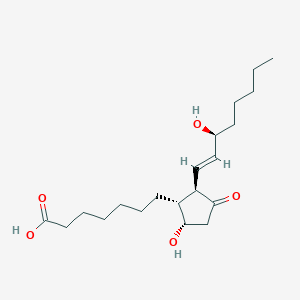
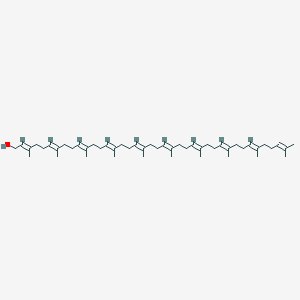
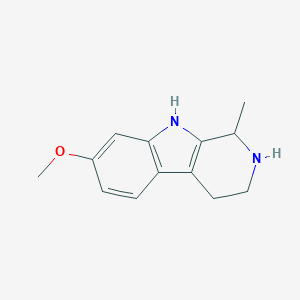
![4,6-Dimethyl-1H,3H-thieno[3,4-c]thiophene](/img/structure/B102441.png)